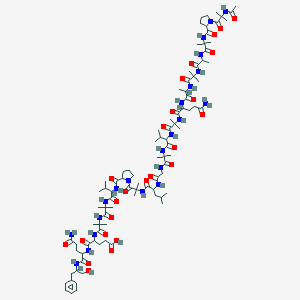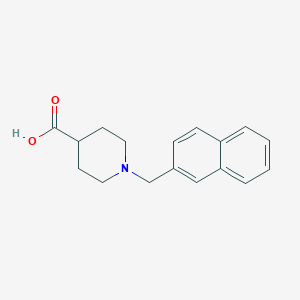
N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine
Overview
Description
Preparation Methods
The synthesis of RB-105 involves the incorporation of a sulfhydryl group into the molecular structure. . The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as the sulfhydryl group are introduced through specific reagents and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
RB-105 undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group in RB-105 can be oxidized to form disulfide bonds.
Reduction: The compound can undergo reduction reactions to break disulfide bonds and regenerate the sulfhydryl group.
Substitution: RB-105 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: RB-105 is used as a model compound to study the mechanisms of enzyme inhibition and receptor antagonism.
Biology: The compound is used in research to understand the role of angiotensin-converting enzyme and neuronal acetylcholine receptors in physiological and pathological processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
RB-105 exerts its effects through dual mechanisms:
Inhibition of angiotensin-converting enzyme: By inhibiting this enzyme, RB-105 reduces the production of angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure.
Antagonism of neuronal acetylcholine receptor protein alpha-7 subunit: This action modulates neurotransmission and has potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
RB-105 is unique due to its dual mechanism of action. Similar compounds include:
Captopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Mecamylamine: A neuronal acetylcholine receptor antagonist used in research and clinical settings.
Compared to these compounds, RB-105 offers the advantage of targeting both the angiotensin-converting enzyme and the neuronal acetylcholine receptor, providing a broader therapeutic potential .
RB-105’s unique combination of enzyme inhibition and receptor antagonism makes it a promising candidate for further research and development in the fields of cardiovascular and neurological therapeutics.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-phenyl-2-(sulfanylmethyl)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-9(11-6-4-3-5-7-11)12(8-19)13(16)15-10(2)14(17)18/h3-7,9-10,12,19H,8H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBSOQIXYPZCKO-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CS)C(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](CS)C(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935313 | |
| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155895-89-9 | |
| Record name | N-(2-(Mercaptomethyl)-3-phenylbutanoyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155895899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)butylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


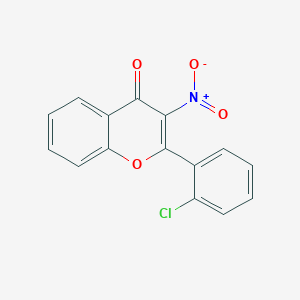
![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
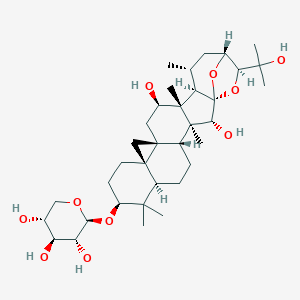

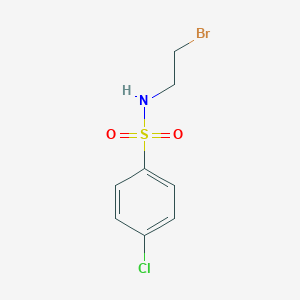
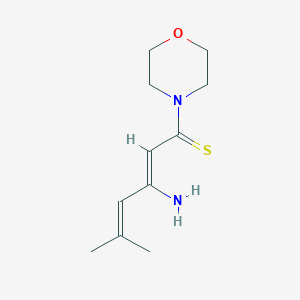

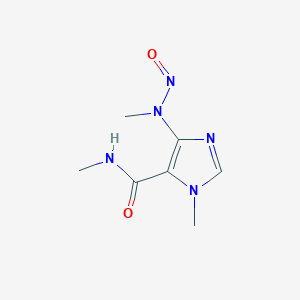
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
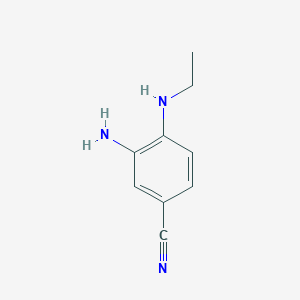
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
